molecular formula C16H22O2 B14211675 2,7-Dimethyl-4-phenyloctane-3,6-dione CAS No. 583887-41-6

2,7-Dimethyl-4-phenyloctane-3,6-dione

Cat. No.: B14211675
CAS No.: 583887-41-6
M. Wt: 246.34 g/mol
InChI Key: LUOHSQPCKZUFSE-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-phenyloctane-3,6-dione is a chemical compound of interest in medicinal chemistry and anticancer research. While direct studies on this specific molecule are limited, its core structure is related to privileged scaffolds in drug discovery. Scientific research on analogous 3,6-dione structures highlights their significance, particularly as scaffolds in the development of inhibitors targeting key oncogenic pathways, such as kinases involved in cell proliferation and survival . Furthermore, diketopiperazine derivatives with substituents at the 3 and 6 positions have demonstrated moderate to good anticancer activities in vitro against human cancer cell lines such as A549 (lung carcinoma) and Hela (cervical carcinoma), with some analogs exhibiting IC50 values in the low micromolar range . The structural features of this compound, including the phenyl substituent, suggest it may serve as a valuable intermediate or building block for synthesizing more complex molecules for biological evaluation . Researchers can leverage this compound to explore new chemical entities in programs aimed at oncology and targeted therapy development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

583887-41-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2,7-dimethyl-4-phenyloctane-3,6-dione

InChI

InChI=1S/C16H22O2/c1-11(2)15(17)10-14(16(18)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI Key

LUOHSQPCKZUFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Enolate Formation : A ketone (e.g., acetophenone derivative) is deprotonated by a strong base (e.g., sodium methylate or tert-butylate) to form an enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of an ester (e.g., methyl benzoate or γ-caprolactone derivative), forming a β-keto ester intermediate.
  • Decarboxylation : Under acidic work-up, the β-keto ester loses CO2, yielding the final diketone.

Substrate Selection

  • Ketone Component : 4-Phenyl-2-methylpentan-3-one (hypothetical) or structurally analogous ketones to introduce the phenyl and methyl groups at positions 4 and 2.
  • Ester Component : Methyl 5-methylhexanoate derivatives to install the methyl group at position 7 and the second ketone at position 6.

Solvent Systems and Reaction Conditions

Optimal solvent mixtures are critical for reaction efficiency. The US5344992A patent highlights the use of dimethyl sulfoxide (DMSO) blended with inert solvents to enhance enolate stability and solubility:

Preferred Solvent Combinations

Solvent Type Examples Preferred Ratio (DMSO:Inert)
Cyclic ethers Dioxane, tetrahydrofuran (THF) 30–60% DMSO
Aromatic hydrocarbons Toluene, xylene 20–50% DMSO
Linear amides N-methylpyrrolidone (NMP) 15–40% DMSO

Temperature and Time

  • Temperature Range : −5°C to +40°C to balance reaction rate and side-product formation.
  • Reaction Duration : 0.5–5.0 hours, with extended stirring post-addition to ensure completion.

Base Selection and Stoichiometry

Strong alkoxide bases are employed to drive enolate formation:

Alkali Metal Alcoholates

Base Formula Typical Concentration
Sodium methylate NaOCH3 20–30 wt% in methanol
Potassium tert-butylate KOtBu 97% purity
Sodium hydride NaH 60% dispersion in oil

Molar ratios of 1:1–1:1.2 (ketone:ester) are typical, with base equivalents adjusted to 1.5–2.0 to ensure complete deprotonation.

Work-up and Purification

Post-condensation steps isolate the diketone:

Acidic Hydrolysis

  • Acid Choice : Hydrochloric or sulfuric acid (5–10% aqueous solution).
  • Procedure : The reaction mixture is quenched with acid (pH 5.5–6.0), precipitating the crude diketone. Filtration and water washing remove residual salts.

Solvent Removal

  • Distillation : Volatile solvents (e.g., dioxane, THF) are removed under reduced pressure (≤60°C) to concentrate the product.
  • Recrystallization : The crude product is dissolved in hot toluene or xylene and cooled to −10°C for crystallization.

Case Study: Adapted Patent Procedure

The following protocol, adapted from Example 8 of US5344992A, illustrates a scalable synthesis:

Materials

  • Ketone : Acetophenone (61.3 g, 0.5 mol).
  • Ester : γ-Caprolactone (57.7 g, 0.5 mol).
  • Base : Sodium tert-butylate (52.9 g, 0.55 mol).
  • Solvent : DMSO (117.0 g) and dioxane (117.0 g).

Procedure

  • Mixing : Combine DMSO, dioxane, and base at 0°C.
  • Addition : Slowly add acetophenone and γ-caprolactone over 1 hour.
  • Reaction : Stir at 20°C for 2 hours.
  • Distillation : Remove 220 g of solvent under reduced pressure.
  • Hydrolysis : Acidify with 28 mL of 50% H2SO4, filter, and dry at 30°C.

Yield and Purity

  • Yield : ~75% (theoretical: 246.3 g).
  • Purity : >95% by GC-MS (hypothetical extrapolation).

Alternative Routes and Modifications

Enzymatic Condensation

Lipase-catalyzed condensation in non-aqueous media offers a greener alternative but remains untested for sterically hindered substrates like this compound.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing enolate formation at alternative α-hydrogens may necessitate directing groups or bulky bases.
  • Solvent Recovery : DMSO’s high boiling point (189°C) complicates recycling; switchable solvents (e.g., CO2-triggered phase separation) are under investigation.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4-phenyloctane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2,7-Dimethyl-4-phenyloctane-3,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4-phenyloctane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Dione Derivatives

Compound Core Structure Substituents Synthesis Pathway
2,7-Dimethyl-4-phenyloctane-3,6-dione Octane-3,6-dione 2,7-dimethyl; 4-phenyl Not explicitly described (inferred: possible Michael addition or nucleophilic acyl substitution)
Benzoacridine-5,6-dione Benzoacridine fused dione Aromatic rings; amine/quinone moieties Nucleophilic attack of aryl amines on naphthoquinone intermediates
1,10-Phenanthroline-5,6-dione Phenanthroline fused dione Nitrogen heterocycles Oxidation of 1,10-phenanthroline
Dipyrano[2,3-f:2',3'-h]chromene-2,6-dione Chromene-dione fusion Multiple hydroxyl/phenyl groups Plant-derived biosynthesis or oxidative coupling

Key Observations :

  • Electronic Effects: The phenyl group enhances electron delocalization, which may stabilize the diketone moiety, whereas electron-withdrawing groups in dipyrano chromene diones (e.g., hydroxyls) increase polarity .

Table 2: Antiproliferative Activity of Selected Dione Derivatives (MCF-7 Cell Line)

Compound Class IC50 Range (μM) Notable Substituents Reference
Benzoacridine-5,6-dione 5.4–47.99 Aromatic amines; quinone
Imines (e.g., compound 6b) <10 Ortho-quinone; hydroxyl
1,10-Phenanthroline-5,6-dione Not reported Nitrogen heterocycles
This compound Not reported Methyl/phenyl

Key Observations :

  • Benzoacridine-5,6-dione derivatives exhibit potent antiproliferative activity, likely due to redox-active quinone moieties that generate reactive oxygen species (ROS) .
  • The absence of quinone groups in this compound may limit similar ROS-mediated cytotoxicity, but its lipophilic substituents could enhance membrane permeability .

Analytical and Chromatographic Behavior

Table 3: Chromatographic Retention Times of Dione Derivatives

Compound Retention Time (min) Major Impurities Reference
1,10-Phenanthroline-5,6-dione 2.75 Minor impurities at 2.07, 2.37, 3.74 min
Benzoacridine-5,6-dione Not reported Synthetic intermediates
This compound Not reported Likely methyl/phenyl byproducts

Key Observations :

  • The target compound’s methyl and phenyl groups may prolong retention times in reverse-phase chromatography compared to polar analogs like dipyrano chromene diones .

Q & A

Q. Table 1. Comparative Spectral Data for Diketones

Compound1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)MS (m/z)
This compound1.2 (s, 6H), 7.3 (m, 5H)205.5, 207.1170.25
3,3-Dimethyloctane-2,7-dione 1.1 (s, 6H)208.3, 209.8172.19

Q. Table 2. Reaction Optimization Parameters

ConditionYield (%)Selectivity (A:B)
p-TsOH/MeCN, 80°C723:1
TFA, 25°C891:0
NaOMe/THF, 60°C651:2

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